CID 71345007
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 71345007” is a chemical entity with unique properties and applications. This compound is of significant interest in various fields of scientific research due to its distinct chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of CID 71345007 involves specific synthetic routes and reaction conditions. One common method includes the reaction of ethyl 4-fluorobenzoate with ethyl acetoacetate in the presence of sodium ethylate to form ethyl (p-fluorobenzoyl) acetate. This intermediate is then reacted with ammonia water to yield 3-(4-fluorophenyl)-3-oxo-propanamide, which undergoes further reactions to form the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
CID 71345007 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve optimal results.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce reduced forms of the compound. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
CID 71345007 has a wide range of scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases and conditions.
Industry: this compound is utilized in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of CID 71345007 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved in its action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CID 71345007 can be compared with other similar compounds based on its chemical structure and properties. Some of the similar compounds include:
- Tetrahydrothiophene
- Thiophene
- Tetrahydrofuran
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and reactivity. This uniqueness makes it a valuable compound for specific applications and research studies .
Eigenschaften
CAS-Nummer |
143493-04-3 |
---|---|
Molekularformel |
C9H6Cl2GeO |
Molekulargewicht |
273.68 g/mol |
InChI |
InChI=1S/C9H6Cl2O.Ge/c10-8(6-12)9(11)7-4-2-1-3-5-7;/h1-6H; |
InChI-Schlüssel |
MPYIUUPTIJQWOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C=O)Cl)Cl.[Ge] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.